methanone CAS No. 1114649-97-6](/img/structure/B2681091.png)

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

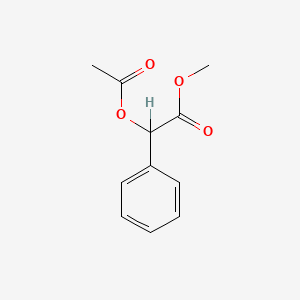

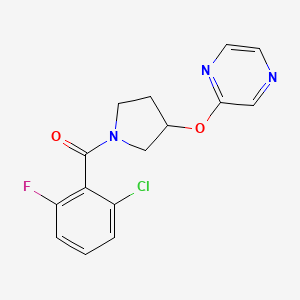

The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives were determined using various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .

Molecular Structure Analysis

The molecular structure of this compound includes a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6 . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Physical And Chemical Properties Analysis

The compound is a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 . Its IR (KBr) υ (cm -1) values are: 3258 (N-H stretching), 3047 (C-H stretching of aromatic ring), 2936 (-CH 2 stretching), 1711 (C=O stretching), 1643 (C=C stretching of aromatic ring), 1385 (-SO 2 stretching) .

科学的研究の応用

Synthesis and Chemical Properties

Electrochemical Synthesis and Anti-stress Oxidative Properties : A study by Largeron and Fleury (1998) discusses a two-step one-pot electrochemical synthesis process for creating novel 8-amino-1,4-benzoxazine derivatives starting from a related compound, showcasing anti-stress oxidative properties. This indicates the potential for electrochemical methods in synthesizing complex organic compounds with specific biological activities (Largeron & Fleury, 1998).

Photo-Reorganization for Synthesis of Angular Pentacyclics : Dalal et al. (2017) describe the photo-reorganization of similar compounds to form angular pentacyclic compounds, suggesting a green and convenient synthesis method for creating complex organic scaffolds. This highlights the application of photochemical studies in synthesizing novel organic structures with potential for further functionalization or as active pharmaceutical ingredients (Dalal et al., 2017).

Antioxidant Properties

- Synthesis and Antioxidant Activities : Çetinkaya et al. (2012) synthesized derivatives of a related compound and evaluated their antioxidant activities. This research underscores the chemical's potential for developing antioxidants, which are crucial in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Photoinitiators for Polymerization

- Free Radical Polymerization Initiators : Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative as a caged one-component Type II photoinitiator for free radical polymerization. This study reveals the application of such compounds in the polymer industry, particularly in initiating polymerization processes under specific conditions (Kumbaraci et al., 2012).

These studies illustrate the diverse scientific research applications of compounds with structural or functional similarities to "4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone", including synthetic methodology development, antioxidant property exploration, and roles in polymer chemistry. The detailed mechanisms, methodologies, and potential applications highlighted in these papers provide a foundation for understanding the broader implications and utilities of complex organic compounds in scientific research.

特性

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6S/c1-2-30-19-10-7-17(8-11-19)25(27)24-16-26(20-5-3-4-6-23(20)33(24,28)29)18-9-12-21-22(15-18)32-14-13-31-21/h3-12,15-16H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGNSOLREBMMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)

![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)

![3-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)

![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)